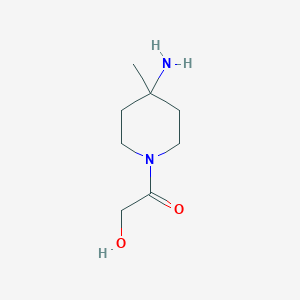
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino group and a hydroxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one typically involves the reaction of 4-methylpiperidine with appropriate reagents to introduce the amino and hydroxyethanone functionalities. One common method involves the reaction of 4-methylpiperidine with chloroacetyl chloride, followed by reduction with sodium borohydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to interact with various enzymes and receptors, influencing their function and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)piperidine: Similar in structure but lacks the hydroxyethanone moiety.
2-Amino-4-methylpyridine: Contains a pyridine ring instead of a piperidine ring.
4-Amino-2,2,6,6-tetramethylpiperidine: Features a more substituted piperidine ring.
Uniqueness
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one is unique due to the presence of both an amino group and a hydroxyethanone moiety on the piperidine ring.
Properties
CAS No. |
651056-94-9 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-(4-amino-4-methylpiperidin-1-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H16N2O2/c1-8(9)2-4-10(5-3-8)7(12)6-11/h11H,2-6,9H2,1H3 |
InChI Key |
ZDCGLZTXTXNINS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)


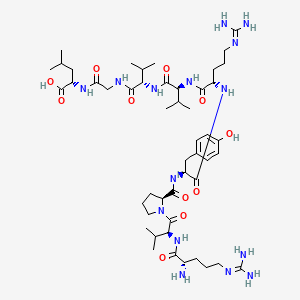
![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
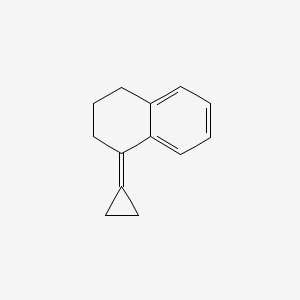
![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
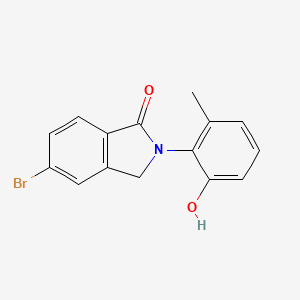
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
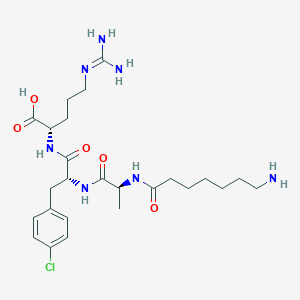
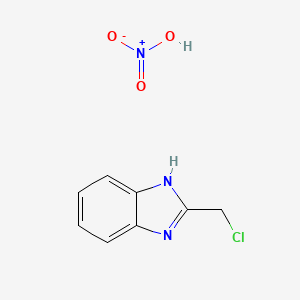


![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
